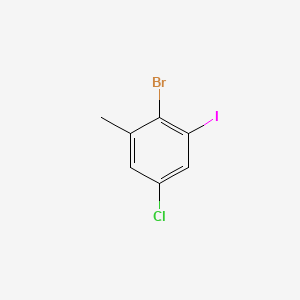

2-Bromo-5-chloro-1-iodo-3-methylbenzene

描述

2-Bromo-5-chloro-1-iodo-3-methylbenzene is a halogenated aromatic compound with the molecular formula C₇H₅BrClI and a calculated molecular weight of 331.38 g/mol. Its structure features bromine (position 2), chlorine (position 5), iodine (position 1), and a methyl group (position 3) on the benzene ring. This compound is likely used as an intermediate in organic synthesis, particularly in cross-coupling reactions or pharmaceutical manufacturing, where halogenated aromatics serve as precursors.

属性

分子式 |

C7H5BrClI |

|---|---|

分子量 |

331.37 g/mol |

IUPAC 名称 |

2-bromo-5-chloro-1-iodo-3-methylbenzene |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 |

InChI 键 |

XFSJBUSFTCETJP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1Br)I)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physical Property Comparison

The following table summarizes key differences between 2-Bromo-5-chloro-1-iodo-3-methylbenzene and its analogs:

Key Observations:

Substituent Effects :

- The iodine atom in the target compound (position 1) distinguishes it from analogs like 2-Bromo-5-chloro-1,3-dimethylbenzene (which has a methyl group instead of iodine) . Iodine’s larger atomic radius and weaker C–I bond may increase reactivity in nucleophilic substitution compared to bromine or chlorine.

- The dichloro-substituted analog (5-Bromo-1,3-dichloro-2-methylbenzene) has higher halogen density, likely increasing its polarity and boiling point compared to the target compound .

Molecular Weight Trends: The iodine atom contributes significantly to the target’s higher molecular weight (~331 g/mol) compared to non-iodinated analogs (e.g., 219.50 g/mol for 2-Bromo-5-chloro-1,3-dimethylbenzene) .

Similarity Scores :

- The highest structural similarity (0.93) is observed with 2-Bromo-5-chloro-1,3-dimethylbenzene, differing only in the replacement of iodine with a methyl group at position 1 .

常见问题

Basic: What synthetic strategies are effective for preparing 2-Bromo-5-chloro-1-iodo-3-methylbenzene, and how can intermediates be optimized?

Answer:

A stepwise halogenation approach is typically employed, starting from 3-methylbenzene derivatives. Sequential bromination, chlorination, and iodination require precise control of reaction conditions (e.g., Lewis acids like FeCl₃ for electrophilic substitution). For example, bromination at the ortho position can be achieved using Br₂/FeBr₃ at 0–5°C, followed by chlorination with Cl₂/AlCl₃ at 40°C. Iodination may require Ullmann coupling or direct electrophilic substitution using I₂/HNO₃ . Optimization involves monitoring reaction progress via TLC or GC-MS to minimize polyhalogenated byproducts. Intermediate purification via silica gel chromatography (hexane:EtOAc, 9:1) enhances yield .

Basic: How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of this compound?

Answer:

- ¹H NMR : Methyl protons (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.8 ppm) reveal substitution patterns. Coupling constants distinguish ortho/para isomers.

- ¹³C NMR : Halogenated carbons show distinct deshielding (Br: ~115 ppm; Cl: ~125 ppm; I: ~95 ppm).

- IR : C-Br (550–600 cm⁻¹), C-Cl (650–750 cm⁻¹), and C-I (500–550 cm⁻¹) stretches confirm halogens.

- HRMS : Exact mass (M+•) confirms molecular formula (C₇H₅BrClI: theoretical ~354.78 g/mol). Cross-validate with isotopic patterns for Br/I .

Advanced: How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

Answer:

The bulky iodine substituent directs coupling reactions (e.g., Suzuki-Miyaura) to less hindered positions. Computational DFT studies predict electron-deficient sites (e.g., para to Cl) as reactive centers. Experimental validation uses Pd(PPh₃)₄ catalysts with aryl boronic acids in THF/H₂O at 80°C. Regioselectivity is confirmed by X-ray crystallography or NOESY NMR to map spatial arrangements .

Advanced: What strategies resolve contradictions in reported reaction yields or byproduct profiles?

Answer:

Discrepancies often arise from trace moisture or oxygen in reactions. Mitigation steps:

- Purity Checks : Use Karl Fischer titration for solvent dryness.

- Byproduct Analysis : HPLC-MS identifies halogen-exchange byproducts (e.g., Br/I scrambling).

- Reproducibility : Standardize catalyst loading (e.g., 5 mol% Pd) and inert atmosphere (N₂/Ar). Compare results with kinetic studies (e.g., Arrhenius plots for side reactions) .

Basic: What purification methods are optimal for isolating this compound from complex mixtures?

Answer:

| Method | Conditions | Efficiency |

|---|---|---|

| Column Chromatography | Silica gel, hexane:DCM (4:1) | High |

| Recrystallization | Ethanol/water (1:3) at -20°C | Moderate |

| Sublimation | 80°C under vacuum (0.1 mmHg) | Low |

Pre-purify via acid-base wash (5% NaHCO₃) to remove acidic impurities .

Advanced: How can computational modeling predict the compound’s reactivity in photochemical reactions?

Answer:

TD-DFT simulations estimate excitation energies and charge transfer states. Solvent effects (e.g., acetonitrile) are modeled using PCM. Predict UV-Vis spectra (λmax ~270 nm for n→σ* transitions) and compare with experimental data. Validate with nanosecond transient absorption spectroscopy to track triplet-state lifetimes .

Basic: What safety protocols are critical when handling this compound due to halogen reactivity?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile iodides.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Amber glass vials at 4°C under N₂ to prevent light/oxygen degradation.

- Spill Management : Neutralize with activated charcoal; avoid water to prevent HI/HBr formation .

Advanced: How does isotopic labeling (e.g., ¹³C or D) aid in mechanistic studies of this compound?

Answer:

Deuterated analogs (e.g., C₆D₅BrClI) clarify kinetic isotope effects in SNAr reactions. ¹³C-labeled methyl groups track migratory aptitudes in Friedel-Crafts alkylation. Use LC-MS with isotope-enriched reagents (e.g., CD₃I) to trace pathways .

Advanced: What role does this compound play in synthesizing bioactive molecules or metal-organic frameworks (MOFs)?

Answer:

As a halogen-rich building block, it facilitates:

- Pharmaceuticals : Suzuki couplings to generate kinase inhibitors (e.g., JAK2/STAT3 pathways).

- MOFs : Iodo groups anchor Pd nanoparticles for catalytic frameworks. Characterize via BET surface area analysis and PXRD .

Basic: How to quantify trace halogen impurities (e.g., residual Br in iodinated products)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。